molecular formula C7H7N3O2S B3381461 2-Amino-5-cyanobenzenesulfonamide CAS No. 240139-71-3

2-Amino-5-cyanobenzenesulfonamide

Cat. No.: B3381461
CAS No.: 240139-71-3
M. Wt: 197.22 g/mol
InChI Key: QDRZCTURWDQVCY-UHFFFAOYSA-N
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Description

2-Amino-5-cyanobenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of an amino group at the second position, a cyano group at the fifth position, and a sulfonamide group attached to the benzene ring

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Amino-5-cyanobenzenesulfonamide are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific conditions of the biochemical reaction .

Cellular Effects

Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of this compound in animal models. Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is possible that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-cyanobenzenesulfonamide typically involves the reaction of 2-amino-5-cyanobenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize the formation of by-products. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-cyanobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-cyanobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-cyanobenzenesulfonamide
  • 2-Amino-6-cyanobenzenesulfonamide
  • 2-Amino-5-methylbenzenesulfonamide

Uniqueness

2-Amino-5-cyanobenzenesulfonamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-amino-5-cyanobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-4-5-1-2-6(9)7(3-5)13(10,11)12/h1-3H,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRZCTURWDQVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624781
Record name 2-Amino-5-cyanobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240139-71-3
Record name 2-Amino-5-cyanobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-iodo-2-aminobenzene-sulfonamide (17.9 g; 60 mmol), Zn(CN)2 (4.9 g; 41.9 mmol) and Pd(PPh3)4 (2.5 g; 2.2 mmol) in DMF (150 ml) under N2 was heated to 80° C. for 2 h. The reaction mixture was poured into NaHCO3 (sat. aq., 600 ml) and extracted with EtOAc (9×200 ml). The combined organic fractions were washed with NaHCO3 (sat. aq.) and NaCl (sat. aq.), dried (Na2SO4), filtered and evaporated to dryness. The remanense was washed with water and hexane and filtered of to give 10.9 g (92%) of product.
Quantity
17.9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
4.9 g
Type
catalyst
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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